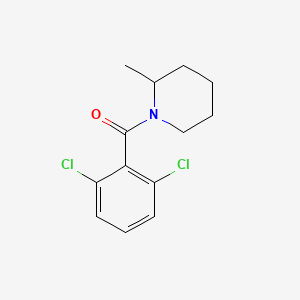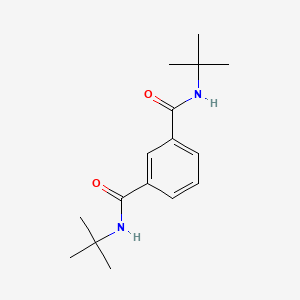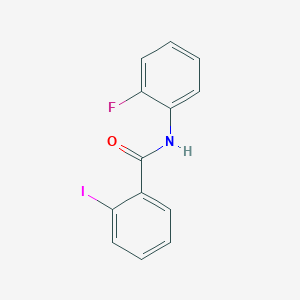
2,5-dichloro-N-(2-methylbutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(2-methylbutan-2-yl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two chlorine atoms attached to the benzene ring and a 2-methylbutan-2-yl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-methylbutan-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dichloro-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives.
Reduction Reactions: Products include corresponding amines.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(2-methylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-dichlorobenzamide: Lacks the 2-methylbutan-2-yl group, making it less hydrophobic.
2,6-dichloro-N-(4-chlorophenyl)benzamide: Contains an additional chlorine atom on the phenyl group, altering its chemical properties.
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Contains a nitro group, which significantly changes its reactivity and biological activity.
Uniqueness
2,5-dichloro-N-(2-methylbutan-2-yl)benzamide is unique due to the presence of the 2-methylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15Cl2NO |
|---|---|
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-4-12(2,3)15-11(16)9-7-8(13)5-6-10(9)14/h5-7H,4H2,1-3H3,(H,15,16) |
Clave InChI |
JPICRRKXIZXBIV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)

![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)


![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)

![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)

![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B14960744.png)
![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)

